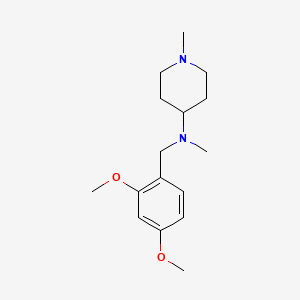
N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide, also known as PFTS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. PFTS has a unique chemical structure that makes it an attractive candidate for use in biomedical and pharmaceutical research.
Wirkmechanismus
The mechanism of action of N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of ion channels. N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide has also been shown to modulate the activity of certain potassium channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide inhibits the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide has also been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy. In vivo studies have shown that N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide has anticonvulsant effects and can modulate the activity of certain ion channels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide in lab experiments is that it is readily available and relatively easy to synthesize. N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide has also been shown to have a variety of potential applications in various fields of research. One limitation of using N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research involving N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide. One area of research could be the development of N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide-based drugs for the treatment of diseases such as cancer and Alzheimer's. Another area of research could be the further elucidation of N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide's mechanism of action, which could lead to a better understanding of its potential applications in various fields of research. Additionally, N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide could be used as a tool for studying the activity of certain enzymes and ion channels in the body, which could lead to a better understanding of their roles in physiological processes.
Synthesemethoden
The synthesis of N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide involves the reaction of pentafluorobenzenesulfonyl chloride with tetrahydrothiophene in the presence of a base. The resulting product is then oxidized to form N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide. This method is relatively simple and efficient, making N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide readily available for use in research.
Wissenschaftliche Forschungsanwendungen
N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide has been studied for its potential use in various fields of research, including drug discovery, cancer research, and neuroscience. In drug discovery, N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide has been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's. In cancer research, N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide has been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy. In neuroscience, N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide has been shown to modulate the activity of certain ion channels, making it a potential candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
1,1-dioxo-N-(2,3,4,5,6-pentafluorophenyl)thiolane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F5NO4S2/c11-5-6(12)8(14)10(9(15)7(5)13)16-22(19,20)4-1-2-21(17,18)3-4/h4,16H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUNSVFKEHBSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F5NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pentafluorophenyl)tetrahydrothiophene-3-sulfonamide 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4984792.png)
![8-[(4-chlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4984793.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4984805.png)

![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4984823.png)
![3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B4984828.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4984830.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4984837.png)
![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4984864.png)

![1-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4984888.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4984890.png)